molecular formula C12H14N6O2 B2667721 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide CAS No. 2034470-51-2

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide

Katalognummer: B2667721
CAS-Nummer: 2034470-51-2
Molekulargewicht: 274.284
InChI-Schlüssel: AVWDFUOHVIGXKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a fused cyclopenta[c]pyridazinone core linked via a propanamide bridge to a 1H-1,2,4-triazole moiety. The cyclopenta[c]pyridazinone system provides rigidity and planarity, which are advantageous for target binding in medicinal chemistry, while the triazole group enhances hydrogen-bonding capabilities and metabolic stability.

Eigenschaften

IUPAC Name

2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2/c1-7(11(20)15-12-13-6-14-16-12)18-10(19)5-8-3-2-4-9(8)17-18/h5-7H,2-4H2,1H3,(H2,13,14,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWDFUOHVIGXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=NN1)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C12H14N4O2
Molecular Weight 246.26 g/mol
IUPAC Name 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide
LogP 0.85

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, a related compound demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli in vitro .
  • Anticancer Properties : The compound has been evaluated for its potential anticancer activity. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways .
  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation .

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Receptors : The triazole moiety allows for interaction with various G protein-coupled receptors (GPCRs), leading to downstream signaling effects that can modulate cellular responses.
  • Enzyme Modulation : By inhibiting specific enzymes such as DHFR, the compound disrupts critical metabolic processes essential for cell survival and proliferation .

Case Studies

Several studies have explored the biological activity of compounds similar to or derived from 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of a related compound against various pathogens. The results showed a significant inhibition zone against E. coli and Klebsiella pneumoniae, suggesting strong potential for development as an antibiotic agent .
  • Cancer Cell Line Study : Research involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase 3 .
  • In Vivo Studies : Preliminary in vivo studies indicated that the compound could reduce tumor growth in xenograft models without significant toxicity to normal tissues .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound to structurally related heterocyclic systems, focusing on synthesis, physicochemical properties, and functional group contributions.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Compared Compounds
Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Target Compound Cyclopenta[c]pyridazinone 3-oxo, propanamide, 1H-1,2,4-triazole ~318.3 (calculated) Not reported
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran Pyrazole, dicyano, amino 346.34 Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine Nitrophenyl, ester, cyano 599.59 243–245

Key Observations :

  • Core Diversity: The target’s cyclopenta[c]pyridazinone core distinguishes it from pyran (11a) and imidazo[1,2-a]pyridine (1l) systems. This influences electronic properties and binding interactions.
  • Triazoles are also less acidic than pyrazoles, affecting solubility and reactivity.
  • Molecular Weight : The target compound (~318 g/mol) is smaller than 1l (~599 g/mol), suggesting better bioavailability under Lipinski’s rules.

Physicochemical and Spectroscopic Properties

  • Melting Points : The high melting point of 1l (243–245°C) correlates with its nitro and ester groups, which enhance crystallinity. The target compound’s melting point is unreported but likely lower due to the flexible propanamide linker.
  • Spectroscopy: NMR: The target’s ¹H NMR would show distinct signals for the triazole protons (~7.5–8.5 ppm) and cyclopenta[c]pyridazinone methylene groups (~2.5–3.5 ppm). This contrasts with 1l’s aromatic nitro protons (~8.0–8.5 ppm). IR: The target’s carbonyl (3-oxo, ~1700 cm⁻¹) and triazole (C=N, ~1550 cm⁻¹) stretches differ from 1l’s ester C=O (~1740 cm⁻¹) and nitrile (~2250 cm⁻¹) peaks.

Q & A

Q. What are the key synthetic challenges in preparing 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide, and how are they addressed?

The synthesis involves multi-step reactions, including cyclization and functional group modifications. Critical challenges include controlling regioselectivity during pyridazine ring formation and achieving high purity of the final product. Cyclization steps often require precise pH and temperature control, while purification may employ column chromatography or recrystallization. Reaction intermediates should be validated using NMR and mass spectrometry to ensure structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for confirming the bicyclic framework and substituent positions. Mass spectrometry (HRMS) provides molecular weight validation, while infrared (IR) spectroscopy identifies key functional groups (e.g., amide C=O stretching at ~1650 cm⁻¹). X-ray crystallography, though less common, resolves bond angles and ring conformations in crystalline forms .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related pyridazine-triazole hybrids exhibit antimicrobial and anticancer properties. For example, analogs with similar bicyclic frameworks show inhibition of bacterial efflux pumps (e.g., against E. coli) and moderate cytotoxicity in cancer cell lines (e.g., IC₅₀ ~10–50 µM in MCF-7). Activity is often attributed to hydrogen bonding via the triazole and pyridazine moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

Discrepancies in activity may arise from differences in assay conditions (e.g., serum concentration, incubation time) or stereochemical variations. Systematic optimization includes:

  • Dose-response profiling across multiple cell lines or bacterial strains.
  • Metabolic stability assays (e.g., microsomal half-life) to assess bioavailability.
  • Molecular docking studies to compare binding affinities with target proteins (e.g., dihydrofolate reductase for antimicrobial activity). Cross-referencing with patent literature on similar scaffolds can provide mechanistic insights .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?

Key strategies include:

  • Prodrug design : Masking the amide group with ester linkages to enhance membrane permeability.
  • Structural simplification : Reducing ring strain in the cyclopenta[c]pyridazinone core while retaining activity.
  • Solubility enhancement : Introducing polar substituents (e.g., hydroxyl or sulfonate groups) without disrupting hydrogen-bonding interactions. In silico tools like LogP prediction and ADMET profiling guide these modifications .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

A multi-modal approach is recommended:

  • Target identification : Use affinity chromatography with immobilized compound to isolate binding proteins.
  • Enzymatic assays : Test inhibition of kinases or oxidoreductases linked to pyridazine-triazole activity (e.g., COX-2 for anti-inflammatory effects).
  • Transcriptomic profiling : RNA-seq or CRISPR screens to identify pathways affected by treatment. Contradictory results should be triangulated with orthogonal methods (e.g., SPR for binding kinetics vs. cellular thermal shift assays) .

Q. What are the critical considerations for scaling up synthesis while maintaining yield and purity?

Scalability challenges include:

  • Catalyst optimization : Transitioning from homogeneous to heterogeneous catalysts (e.g., Pd/C for hydrogenation steps).
  • Process control : Real-time monitoring via HPLC or inline IR to detect intermediates.
  • Solvent selection : Replacing low-boiling solvents (e.g., DCM) with safer alternatives (e.g., ethyl acetate) without compromising reaction efficiency. Pilot-scale trials (1–5 g) are advised before industrial-scale synthesis .

Q. How can in vivo studies be designed to validate preclinical efficacy?

Key steps include:

  • Dosing regimen : Subcutaneous or oral administration in rodent models, with plasma concentration monitoring via LC-MS/MS.
  • Toxicity screening : Acute (14-day) and subchronic (90-day) studies to assess hepatorenal toxicity.
  • Disease models : Xenograft tumors for anticancer evaluation or biofilm-infected wounds for antimicrobial testing. Dose translation from in vitro IC₅₀ values typically requires 5–10× higher concentrations .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Characterization

IntermediateKey Reaction StepCharacterization Method
Cyclopenta[c]pyridazinone precursorCyclization (120°C, DMF)1H NMR (δ 7.2–7.8 ppm, aromatic H)
Triazole-propanamide intermediateAmide coupling (EDC/HOBt)HRMS (m/z 298.34 [M+H]+)

Q. Table 2: Comparative Biological Activity of Analogues

Analog StructureTarget Activity (IC₅₀)Key Structural Difference
Pyridazinone-thiophene15 µM (MCF-7)Thiophene replaces triazole
Methyl-substituted triazole8 µM (E. coli)Methyl enhances lipophilicity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.